1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride
Overview
Description
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is an organic compound that features a piperazine ring substituted with a bromo-chloro-methylphenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride typically involves multiple steps:
Bromination and Chlorination: The starting material, 2-methylphenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents.
Ether Formation: The bromo-chloro-methylphenol is then reacted with ethylene oxide to form the corresponding phenoxyethyl ether.
Piperazine Substitution: The phenoxyethyl ether is reacted with 4-methylpiperazine under basic conditions to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro substituents can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The bromo and chloro substituents can be reduced to hydrogen.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and other substituted derivatives.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include dehalogenated compounds.
Scientific Research Applications
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: It can be used in the synthesis of polymers and other materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride
- 1-[2-(2-bromo-4-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride
- 1-[2-(2-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride
Uniqueness
1-[2-(2-Bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride is unique due to the specific combination of bromo, chloro, and methyl substituents on the phenoxyethyl group. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrClN2O.ClH/c1-11-9-12(16)10-13(15)14(11)19-8-7-18-5-3-17(2)4-6-18;/h9-10H,3-8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNANCQOZAIYVHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN2CCN(CC2)C)Br)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrCl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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